molecular formula C11H15ClN2O2S B1639493 2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide CAS No. 874594-85-1

2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide

Cat. No.: B1639493
CAS No.: 874594-85-1
M. Wt: 274.77 g/mol
InChI Key: IWMHRSUQUFCOTK-UHFFFAOYSA-N
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Description

“2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide” is a chemical compound with the molecular formula C11H15ClN2O2S and a molecular weight of 274.77 . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: CCN(CC(=O)NCC1=CC=CS1)C(=O)CCl . This indicates that the molecule contains a thiophene ring (C4H3S), an amide group (CONH2), and a chloroacetamide group (CCl).


Physical and Chemical Properties Analysis

This compound has a predicted melting point of 192.27°C and a predicted boiling point of approximately 490.0°C at 760 mmHg . The predicted density is approximately 1.3 g/cm³, and the predicted refractive index is 1.56 .

Scientific Research Applications

Structure/Activity Studies in Opioid Agonists

Research has been conducted on the synthesis and biological evaluation of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, with variations in substituents to explore their potential as opioid kappa agonists. Such studies indicate the relevance of acetamide derivatives in developing compounds with significant biological activities, which could extend to the compound for its potential application in therapeutic drug development (Barlow et al., 1991).

Metabolism of Chloroacetamide Herbicides

Another study focused on the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes, highlighting the importance of understanding the metabolic pathways and potential toxicological implications of such compounds. This research underscores the significance of acetamide derivatives in agricultural applications and their environmental and health impact assessments (Coleman et al., 2000).

Anticancer Drug Development

A study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide revealed its synthesis and potential as an anticancer drug through molecular docking analysis targeting the VEGFr receptor. This suggests that acetamide derivatives, including the compound , could be explored for their anticancer properties and their role in drug discovery (Sharma et al., 2018).

Herbicide Metabolism and Mode of Action

Research on the radiosynthesis of chloroacetanilide herbicides like acetochlor emphasizes the study of their metabolism and mode of action in agricultural settings. Such studies are vital for understanding the environmental fate and efficacy of acetamide-based herbicides, which could relate to the environmental and agricultural research applications of 2-chloro-N-ethyl-N-{2-oxo-2-[(thien-2-ylmethyl)amino]ethyl}acetamide (Latli & Casida, 1995).

Future Directions

The future directions for this compound would depend on its potential applications. Given that it is used for research purposes , it could be explored in various scientific studies, such as drug discovery or material science.

Properties

IUPAC Name

2-[(2-chloroacetyl)-ethylamino]-N-(thiophen-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2S/c1-2-14(11(16)6-12)8-10(15)13-7-9-4-3-5-17-9/h3-5H,2,6-8H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWMHRSUQUFCOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NCC1=CC=CS1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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